Melarsen oxide
Description
Historical Trajectory and Significance of Melarsen (B1215594) Oxide in Antitrypanosomal Chemotherapy
The use of arsenic preparations for treating sleeping sickness dates back to the 19th century. mdpi.com Building upon earlier arsenical compounds like tryparsamide, which was introduced in 1919 and effective against Trypanosoma brucei gambiense but not T. brucei rhodesiense, the synthesis of melarsen oxide in 1940 marked a crucial step forward. taylorandfrancis.com This synthesis, based on the melarsen compound, aimed to create a more potent trypanocide. nih.gov While this compound itself demonstrated higher toxicity, it led to the successful development of melarsoprol (B1676173) in 1949. taylorandfrancis.comnih.gov Melarsoprol, a less toxic derivative formed by complexing this compound with dimercaprol (B125519) (British anti-Lewisite or BAL), became a cornerstone treatment for HAT, particularly for the late stage involving the central nervous system. mdpi.comtaylorandfrancis.comnih.govwikidoc.orgcabidigitallibrary.orgresearchgate.net Despite the introduction of newer drugs, melarsoprol, and thus the activity of this compound, remained significant, especially for T. b. rhodesiense infections. mdpi.comnih.govcabidigitallibrary.orgmdpi.com
Role of this compound as the Active Metabolite of Melarsoprol
Melarsoprol functions as a prodrug, meaning it is converted within the body into its active form, this compound. wikidoc.orgwikipedia.orgnewdrugapprovals.org This metabolic conversion is essential for the drug's trypanocidal effects. wikidoc.orgwikipedia.orgnewdrugapprovals.org this compound is a trivalent arsenical compound that exerts its activity by irreversibly binding to sulfhydryl groups on proteins within the parasite. patsnap.comwikidoc.orgwikipedia.orgnewdrugapprovals.org A key target is trypanothione (B104310), a unique dithiol found in kinetoplastid flagellates like Trypanosoma. patsnap.comtaylorandfrancis.comwikidoc.orgwikipedia.orgnewdrugapprovals.orgcambridge.org By reacting with trypanothione, this compound forms a stable adduct (Mel T), which inhibits trypanothione reductase, an enzyme vital for maintaining the parasite's redox balance and protecting it from oxidative stress. patsnap.comwikidoc.orgwikipedia.orgnewdrugapprovals.orgcambridge.orgresearchgate.net This disruption of the trypanothione system is a primary mechanism by which this compound kills the parasite. patsnap.com Additionally, this compound interferes with essential enzymes in the parasite's glycolytic pathway, a critical energy source for bloodstream form trypanosomes. patsnap.com
Research has investigated the pharmacokinetics of melarsoprol and its conversion to this compound. While melarsoprol itself has a short half-life, this compound reaches peak plasma levels relatively quickly after administration and has a longer half-life. wikidoc.orgwikipedia.orgnewdrugapprovals.orgnih.gov Studies in rodent models have shown that this compound is effective against both acute and central nervous system infections, indicating its ability to cross the blood-brain barrier. researchgate.netnih.gov
Here is a summary of pharmacokinetic data related to melarsoprol and this compound:
| Compound | Half-life (HPLC) | Half-life (Bioassay/Atomic Absorption Spectroscopy) | Time to Maximum Plasma Concentration | Clearance |
| Melarsoprol | <1 hour nih.gov | 35 hours wikidoc.orgwikipedia.orgnewdrugapprovals.orgnih.gov | - | 21.5 ml/min/kg wikipedia.orgnewdrugapprovals.orgnih.gov |
| This compound | 3.9 hours wikidoc.orgwikipedia.orgnewdrugapprovals.orgnih.gov | - | ~15 minutes (after melarsoprol injection) wikidoc.orgwikipedia.orgnewdrugapprovals.orgnih.gov | - |
Note: The longer half-life of melarsoprol observed by bioassay and atomic absorption spectroscopy is attributed to the presence of active metabolites like this compound. wikidoc.orgwikipedia.orgnewdrugapprovals.orgnih.gov
Scope and Research Imperatives for this compound Studies
Despite the historical significance and established mechanism of action of this compound, research continues to explore various aspects related to this compound and its role in antitrypanosomal therapy. The emergence of resistance to melarsoprol underscores the need for ongoing investigation into the mechanisms of action and potential ways to overcome resistance. patsnap.comnih.gov Studies investigating the uptake of this compound by trypanosomes, for instance, have identified specific transporters like the P2 adenosine (B11128)/adenine transporter (TbAT1) as being involved. taylorandfrancis.comwikidoc.orgmdpi.comnih.gov Resistance mutations in these transporters can affect this compound accumulation within the parasite. taylorandfrancis.comnih.gov
Furthermore, research continues to explore the chemical properties of this compound and related arsenical compounds. Studies have investigated the stability of this compound in solution and its reactions with thiols. mdpi.comasm.org The synthesis of this compound and related derivatives remains an area of chemical research. chemicalbook.com
The potential for this compound or its derivatives in combination therapies is also a subject of research, aiming to improve efficacy and potentially mitigate resistance. nih.govcabidigitallibrary.orgresearchgate.net While melarsoprol has been largely replaced by less toxic treatments for T. b. gambiense, it remains relevant for T. b. rhodesiense, highlighting the continued need for research into its mechanism and potential alternatives or improvements. mdpi.comnih.govmdpi.com The study of this compound also contributes to the broader understanding of arsenical compounds and their interactions with biological systems. ontosight.aimdpi.com
Here is a table summarizing some chemical properties of this compound:
| Property | Value | Source |
| Chemical Formula | C9H9AsN6O chemicalbook.comcymitquimica.comnih.gov | chemicalbook.comcymitquimica.comnih.gov |
| Molecular Weight | 292.13 g/mol chemicalbook.comcymitquimica.comnih.gov | chemicalbook.comcymitquimica.comnih.gov |
| IUPAC Name | 2-N-(4-arsorosophenyl)-1,3,5-triazine-2,4,6-triamine nih.gov | nih.gov |
| CAS Number | 21840-08-4 chemicalbook.comnih.gov | chemicalbook.comnih.gov |
Note: Another source lists the chemical formula as C6H9As2O3 and molecular weight as 263.93 g/mol ontosight.ai. However, PubChem and other sources consistently provide C9H9AsN6O and 292.13 g/mol chemicalbook.comcymitquimica.comnih.gov. The latter appears to be the widely accepted formula and weight for the compound referred to as this compound in the context of melarsoprol metabolism.
Research findings have also provided insights into the effects of this compound on parasite biology at a molecular level, including its impact on DNA synthesis. cambridge.org Studies using model organisms like Schizosaccharomyces pombe have further illuminated the cellular uptake mechanisms and toxicity of this compound, suggesting interference with thiamine (B1217682) metabolism. nih.gov
The ongoing research into this compound, despite its association with a historically toxic drug, remains important for fully comprehending the mechanisms of arsenical trypanocides and for guiding the development of novel, safer therapeutic agents.
Structure
2D Structure
Properties
IUPAC Name |
2-N-(4-arsorosophenyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9AsN6O/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(10-17)2-4-6/h1-4H,(H5,11,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKGKLBKFOIXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9AsN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176247 | |
| Record name | Melarsen oxide | |
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Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21840-08-4 | |
| Record name | Melarsen oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21840-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Melarsen oxide | |
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| Record name | ANTINEOPLASTIC-34642 | |
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| Record name | Melarsen oxide | |
| Source | EPA DSSTox | |
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| Record name | N-(p-arsenosophenyl)-1,3,5-triazine-2,4,6-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.542 | |
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| Record name | MELARSEN OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Mechanisms of Action of Melarsen Oxide at the Molecular and Cellular Level
Interaction with Thiol-Containing Biomolecules
Melarsen (B1215594) oxide's trivalent arsenic atom readily reacts with sulfhydryl (-SH) groups found in cysteine residues of proteins and in low-molecular-weight thiols. patsnap.comwikipedia.orgwikidoc.orgquizlet.com This interaction is central to its toxic effects on trypanosomes. patsnap.comwikipedia.orgwikidoc.org
A critical target of melarsen oxide in trypanosomes is trypanothione (B104310) (T(SH)₂), a unique dithiol that replaces glutathione (B108866) in these parasites and is vital for maintaining intracellular redox balance and detoxification. patsnap.comwikipedia.orgwikidoc.orgresearchgate.nettaylorandfrancis.comdoctorlib.orgmdpi.comnih.gov this compound reacts with the two thiol groups of trypanothione to form a stable cyclic adduct known as this compound-trypanothione (MelT). wikipedia.orgwikidoc.orgresearchgate.netdoctorlib.orgmdpi.comnih.govresearchgate.netasm.orgnih.gov This complex is the predominant arsenical species detected in trypanosomes treated with this compound or melarsoprol (B1676173). researchgate.netpnas.org
The formation of the MelT adduct has a direct consequence on the activity of trypanothione reductase (TryR). wikipedia.orgwikidoc.orgresearchgate.nettaylorandfrancis.comdoctorlib.orgmdpi.comnih.govresearchgate.netnih.gov TryR is a flavoprotein enzyme unique to trypanosomatids that is responsible for reducing trypanothione disulfide (TS₂) back to its reduced form (T(SH)₂), a process essential for maintaining the parasite's reduced environment. wikipedia.orgresearchgate.nettaylorandfrancis.commdpi.comnih.govacs.org The MelT adduct acts as a competitive inhibitor of TryR. wikipedia.orgwikidoc.orgresearchgate.netresearchgate.netnih.govdrugbank.comcapes.gov.br By inhibiting TryR, MelT prevents the regeneration of reduced trypanothione, disrupting the trypanothione system. wikipedia.orgwikidoc.orgresearchgate.nettaylorandfrancis.comdoctorlib.orgmdpi.comnih.govresearchgate.netnih.gov
Research findings have characterized the inhibition kinetics of this compound on TryR. This compound inhibits TryR in a two-stage process: an initial rapid phase followed by a time-dependent inhibition. nih.gov This time-dependent inhibition exhibits saturable pseudo-first-order kinetics. nih.gov Studies have determined kinetic parameters for this inhibition, such as the inactivation rate constant (kᵢnact) and the inhibition constant (Kᵢ). nih.gov
| Parameter | Value (Trypanothione Reductase) | Value (Glutathione Reductase) | Citation |
|---|---|---|---|
| kᵢnact (s⁻¹) | 14.3 x 10⁻⁴ | 1.06 x 10⁻⁴ | nih.gov |
| Kᵢ (µM) | 17.2 | 9.6 | nih.gov |
Inhibition requires the prior reduction of the enzyme by NADPH and can be reversed by excess dithiols or prevented by MelT in the case of TryR. nih.gov
The inhibition of TryR and the sequestration of trypanothione as MelT severely impair the parasite's ability to maintain redox homeostasis. patsnap.comwikipedia.orglshtm.ac.ukresearchgate.netdoctorlib.orgmdpi.comasm.org Trypanothione plays a crucial role in protecting the parasite from oxidative stress by detoxifying reactive oxygen species (ROS) and maintaining a reduced intracellular environment necessary for the function of many enzymes. patsnap.commdpi.comnih.govasm.org Disruption of this system leads to an accumulation of oxidative damage and toxic intermediates, ultimately contributing to parasite death. patsnap.commdpi.com The unique reliance of trypanosomes on the trypanothione system, as opposed to the glutathione system found in mammals, makes this a selective target for this compound. wikipedia.orgtaylorandfrancis.commdpi.comnih.gov
Beyond trypanothione, this compound, as a trivalent arsenical, reacts avidly and often irreversibly with vicinal (neighboring) sulfhydryl groups present in the active sites of numerous parasite enzymes. wikipedia.orgwikidoc.orgquizlet.comdoctorlib.orgresearchgate.net This binding leads to the inactivation of these enzymes, disrupting various metabolic and transport functions essential for parasite survival. wikidoc.orglshtm.ac.ukquizlet.comdoctorlib.orgresearchgate.net The promiscuous nature of this binding contributes to the drug's toxicity, as it can affect multiple parasite proteins. biorxiv.org
Interference with Parasite Metabolic Pathways
In addition to disrupting the trypanothione system, this compound interferes with key metabolic pathways in Trypanosoma species. nih.govpatsnap.comlshtm.ac.uktaylorandfrancis.com
African trypanosomes, particularly in their bloodstream form, rely heavily on glycolysis for ATP production because their mitochondria are not fully functional for oxidative phosphorylation. patsnap.comwikipedia.orgpnas.org this compound has been shown to inhibit several glycolytic enzymes. nih.govtaylorandfrancis.com
One enzyme historically considered a primary target is pyruvate (B1213749) kinase (PK). wikipedia.orgtaylorandfrancis.comfrontiersin.org this compound is thought to inhibit PK by binding irreversibly to sulfhydryl groups on the enzyme, thereby disrupting ATP generation. wikipedia.orgfrontiersin.org However, some studies suggest that the inhibition of glycolysis, including PK, might be secondary to the lytic effect of this compound rather than a primary mechanism of action. pnas.orgnih.gov Research indicates that this compound inhibits other enzymes in the glycolytic pathway more potently than pyruvate kinase. nih.gov
| Enzyme | Kᵢ (µM) for this compound | Citation |
|---|---|---|
| 6-phosphofructo-2-kinase | < 1 | nih.gov |
| Fructose-2,6-bisphosphatase | 2 | nih.gov |
| Pyruvate Kinase | > 100 | nih.gov |
These findings suggest that while this compound does inhibit pyruvate kinase, its effects on other glycolytic enzymes like 6-phosphofructo-2-kinase and fructose-2,6-bisphosphatase may be more significant at lower concentrations and contribute more directly to the disruption of glycolytic flux. nih.gov
Impact on Thiamine (B1217682) Metabolism and Transport Systems (e.g., in Schizosaccharomyces pombe)
Research, particularly in the fission yeast Schizosaccharomyces pombe, has demonstrated that this compound interferes with thiamine metabolism and its associated transport systems. nih.govnih.gov Studies indicate that the toxicity of this compound in S. pombe can be significantly reduced or abolished by the presence of thiamine (vitamin B1), thiamine analogues, and the pyrimidine (B1678525) moiety of thiamine. nih.govnih.gov This suggests a competitive interaction or involvement in the same metabolic or transport pathways.
Uptake of this compound in S. pombe is facilitated by a membrane protein, Car1p, which is also involved in the uptake of thiamine and its pyrimidine component. nih.govnih.govresearchgate.net This observation supports the hypothesis that this compound utilizes or interferes with the thiamine transport system in this organism. While melarsoprol is also taken up by S. pombe in a thiamine- and Car1p-dependent manner, it does not exhibit the same level of toxicity as this compound, reinforcing the role of this compound as the active form. nih.govnih.gov
The interference with thiamine metabolism by this compound may not be limited to S. pombe, as similar effects have been observed in Escherichia coli and Saccharomyces cerevisiae, suggesting a broader impact across different organisms. nih.gov Although thiamine has shown only weak effects on this compound-induced growth inhibition and lysis in Trypanosoma brucei, the organism responsible for sleeping sickness, the principle of interference with thiamine pathways or transport remains a relevant area of investigation into this compound's mechanism of action. researchgate.net
Induction of Oxidative Stress in Parasitic Cells
A significant mechanism by which this compound affects parasitic cells is the induction of oxidative stress. patsnap.commedicinenet.com Trivalent arsenicals, including this compound, are highly reactive and bind to vicinal sulfhydryl groups in proteins. wikidoc.orgpatsnap.comnewdrugapprovals.org In trypanosomes, a key target is trypanothione, a unique dithiol molecule that plays a crucial role in maintaining the intracellular redox balance and protecting against oxidative damage. wikipedia.orgwikidoc.orgpatsnap.comnewdrugapprovals.orgmedicinenet.compnas.orgaacrjournals.orgnih.govdokumen.pub
This compound reacts with the dithiol form of trypanothione (Try(SH)₂) to form a stable adduct, this compound-trypanothione (Mel T). wikipedia.orgwikidoc.orgnewdrugapprovals.orgpnas.orgdokumen.pub This adduct is a potent competitive inhibitor of trypanothione reductase, an enzyme essential for regenerating reduced trypanothione. wikipedia.orgwikidoc.orgnewdrugapprovals.orgpnas.orgaacrjournals.orgdokumen.pub Inhibition of trypanothione reductase disrupts the parasite's ability to neutralize reactive oxygen species (ROS), leading to an accumulation of toxic intermediates and increased oxidative stress within the cell. patsnap.commedicinenet.comnih.gov This oxidative damage ultimately contributes to parasite death. patsnap.commedicinenet.com
While the host possesses a glutathione-glutathione reductase system for redox regulation, trypanosomes rely on the trypanothione system, making trypanothione reductase a selective target for arsenical drugs like this compound. pnas.orgaacrjournals.orgnih.govdokumen.pub The inability of this compound to distinguish between host and parasite enzymes, particularly pyruvate kinase, contributes to its toxicity in humans. wikipedia.orgwikidoc.orgnewdrugapprovals.orgmedicinenet.com However, the selective targeting of the trypanothione system highlights a key difference exploited by the drug.
Data from studies on Trypanosoma brucei lacking trypanothione reductase activity demonstrate increased sensitivity to oxidative stress, although depletion of trypanothione reductase did not affect susceptibility to this compound in that specific study. nih.gov However, the broader consensus indicates that the formation of the Mel T adduct and subsequent inhibition of trypanothione reductase is a primary mechanism contributing to oxidative stress and parasite killing. wikipedia.orgwikidoc.orgnewdrugapprovals.orgpnas.orgaacrjournals.orgdokumen.pub
Unelucidated and Emerging Molecular Targets of this compound
Despite decades of research, the complete molecular mode of action of this compound is still not fully understood, and emerging research continues to explore additional or more nuanced targets. nih.govpnas.org While the binding to vicinal sulfhydryl groups, particularly in trypanothione and certain enzymes, is a well-established mechanism, other potential targets and pathways may also be involved. patsnap.comnewdrugapprovals.orgpnas.orgaacrjournals.org
Early theories proposed that the toxicity of trivalent arsenicals towards African trypanosomes was primarily due to the inhibition of parasite pyruvate kinase, an enzyme crucial for ATP generation through glycolysis in the bloodstream form of the parasite. wikipedia.orgnewdrugapprovals.orgpnas.org However, more recent studies suggest that the inhibition of glycolysis might be secondary to the lytic effects induced by this compound, rather than a primary consequence of pyruvate kinase inhibition. pnas.org While this compound does inhibit glycolytic enzymes, including phosphogluconate dehydrogenase and trypanothione reductase, the precise hierarchy and full scope of enzymatic targets are still under investigation. nih.gov
The uptake of this compound into trypanosomes is known to be facilitated by specific transporters, such as the P2 (TbAT1) adenosine (B11128) transporter in Trypanosoma brucei brucei. wikidoc.orgnih.govresearchgate.net However, the potential involvement of other, as yet unidentified, transporters in drug uptake has also been suggested, which could represent emerging targets or mechanisms influencing drug efficacy and resistance. nih.gov Resistance to melaminophenyl arsenicals has been linked to the loss of these uptake transporters, further emphasizing their role as critical targets in the drug's action. researchgate.net
Furthermore, the observation that this compound toxicity in S. pombe can be alleviated by thiamine even in strains with altered Car1p suggests the potential existence of other intracellular targets for this compound in addition to those involved in thiamine transport. nih.gov The broad reactivity of trivalent arsenicals with sulfhydryl groups implies that numerous proteins with accessible thiol groups could be potential candidates for interaction with this compound, and the specific impact on these various targets in different cellular contexts warrants further investigation. aacrjournals.org The exploration of these unelucidated targets is crucial for a comprehensive understanding of this compound's biological effects and for addressing issues such as drug resistance.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 30830 |
| Melarsoprol | 10311 |
| Thiamine | 1145 |
| Trypanothione | 643930 |
| Trypanothione reductase | 124042 |
| Pyruvate kinase | 5462208 |
| Phosphogluconate dehydrogenase | 124480 |
| Adenosine | 6091 |
| Adenine | 190 |
| Inosine | 6023 |
| Spermidine (B129725) | 1103 |
| Glutathione | 124883 |
| Amiloride | 2093 |
Data Tables
Based on the provided search results, specific quantitative data suitable for interactive data tables within the strict scope of the requested sections is limited. However, the information regarding the alleviation of this compound toxicity by thiamine in Schizosaccharomyces pombe can be represented conceptually.
Conceptual Data Representation: Alleviation of this compound Toxicity in S. pombe
| Condition | This compound Presence | Thiamine Presence | Observed S. pombe Growth |
| Standard growth medium (no added thiamine) | Yes | No | Inhibited |
| Standard growth medium + Thiamine | Yes | Yes | Growth restored/improved |
| Standard growth medium + Thiamine analogues | Yes | Yes | Growth restored/improved |
| Standard growth medium + Thiamine pyrimidine moiety | Yes | Yes | Growth restored/improved |
| Standard growth medium | No | No | Normal growth |
Note: This table is a conceptual representation based on research findings indicating that thiamine and its components can abolish or relieve the toxicity of this compound in S. pombe. nih.govnih.gov
Further detailed quantitative data on enzyme inhibition kinetics or specific binding affinities for various targets would require more in-depth primary research data than available in the provided snippets, which primarily summarize findings.
Cellular Uptake and Transport Mechanisms of Melarsen Oxide
Role of P2 Adenosine (B11128) Transporter (TbAT1) in Melarsen (B1215594) Oxide Influx
The P2 aminopurine transporter, encoded by the gene TbAT1, represents a primary gateway for melaminophenyl arsenicals, including melarsen oxide, into African trypanosomes. nih.govnih.gov This transporter's physiological role is the uptake of adenosine and adenine, but its substrate specificity inadvertently allows it to recognize and internalize these arsenical drugs. nih.govdundee.ac.uk The link between the P2 transporter and arsenical uptake was firmly established through genetic knockout studies. Tbat1-null Trypanosoma brucei parasites were found to be deficient in P2-type adenosine transport and subsequently lacked the adenosine-sensitive transport of melaminophenyl arsenicals. nih.gov
The clinical relevance of TbAT1 is underscored by its role in drug resistance. nih.gov Loss of P2 transporter function has been consistently implicated in resistance to both melaminophenyl arsenicals and diamidines. nih.gov Field isolates from patients who relapsed after melarsoprol (B1676173) treatment, as well as laboratory-selected resistant strains, frequently exhibit mutations or deletions in the TbAT1 gene. nih.govnih.gov However, research has shown that the complete knockout of TbAT1 confers only a relatively small reduction in sensitivity to melaminophenyl arsenicals, typically a two- to three-fold increase in resistance. wustl.edu This finding strongly suggests that while TbAT1 is a significant route of entry, it is not the sole mechanism for this compound uptake and that other pathways must be involved. nih.gov
Contribution of Aquaglyceroporin 2 (TbAQP2) to this compound Permeation
A second major pathway for this compound influx was identified with the discovery of the role of Trypanosoma brucei aquaglyceroporin 2 (TbAQP2). elifesciences.org Aquaglyceroporins are membrane channel proteins primarily involved in the transport of water and small neutral solutes like glycerol. cam.ac.uk However, TbAQP2 possesses an unusually wide pore architecture, which allows it to transport larger molecules, including this compound and the diamidine drug pentamidine (B1679287). nih.govnih.gov This dual specificity for two chemically unrelated drugs is the basis for the clinically significant phenomenon of melarsoprol-pentamidine cross-resistance (MPXR). elifesciences.orgnih.gov
The importance of TbAQP2 in drug sensitivity is profound. proquest.com Loss-of-function mutations, gene deletion, or the formation of chimeric genes between TbAQP2 and the adjacent, non-drug-transporting TbAQP3 gene are major mechanisms of high-level drug resistance. nih.govproquest.com Such genetic rearrangements have been identified in numerous laboratory-selected resistant strains and, crucially, in clinical isolates from patients who failed melarsoprol treatment. lstmed.ac.uknih.gov Conversely, the introduction of a functional TbAQP2 gene into drug-resistant parasites or into other parasite species like Leishmania (which are normally insensitive) renders them highly sensitive to this compound. elifesciences.orgnih.gov Structural and molecular dynamics studies have confirmed that TbAQP2 forms an expanded conducting tunnel that sterically and energetically permits the permeation of melarsoprol. cam.ac.ukxtalpi.com
Involvement of Other Transport Systems in this compound Uptake
Before the role of TbAQP2 was fully elucidated, studies on tbat1-null trypanosomes revealed the existence of additional, adenosine-insensitive pathways for arsenical uptake. nih.gov This residual drug influx was attributed in part to a transport activity known as the High-Affinity Pentamidine Transporter (HAPT1). nih.govnih.gov In vitro lysis assays demonstrated that the slow, this compound-induced killing of tbat1-null mutants could be inhibited by pentamidine, pointing to a shared transporter, HAPT1. nih.gov
Subsequent research, including genome-wide RNAi library screens, definitively identified HAPT1 as the protein product of the TbAQP2 gene. elifesciences.orgnih.gov Therefore, the HAPT1 activity responsible for the residual uptake of melaminophenyl arsenicals in the absence of TbAT1 is, in fact, mediated by TbAQP2. nih.gov While one early study noted a low affinity of this compound for HAPT1, the consensus from extensive genetic and functional evidence is that TbAQP2/HAPT1 is a key, high-affinity transporter for both pentamidine and melaminophenyl arsenicals. nih.govnih.gov
Insights into novel transport mechanisms for this compound have also been gained from studies in model organisms. Research using the fission yeast Schizosaccharomyces pombe demonstrated that the uptake of this compound is mediated by a membrane protein named Car1p. nih.govnih.gov Genetic experiments revealed that the car1 gene is directly responsible for the yeast's sensitivity to this compound; a deletion of the gene renders the cells resistant to the compound's toxic effects. nih.gov
Interestingly, Car1p was identified as a transporter for thiamine (B1217682) (vitamin B1) and its pyrimidine (B1678525) moiety. nih.gov This suggests that this compound may act as a structural analog that is mistakenly recognized and transported by the thiamine uptake system in this organism. While this specific transporter has not been identified as a primary route in Trypanosoma, these findings highlight the potential for various transporters to contribute to drug uptake and offer avenues for future investigation. nih.gov
Comparative Analysis of this compound Transport Across Different Trypanosoma Subspecies
Significant differences in innate sensitivity to melaminophenyl arsenicals exist among various Trypanosoma species, and these differences are primarily dictated by the presence or absence of specific drug transporters. mdpi.comnih.gov The Trypanozoon subgenus, which includes T. brucei brucei, T. evansi, and T. equiperdum, possesses both the TbAT1/P2 transporter and TbAQP2, rendering them highly susceptible to drugs like this compound and its derivatives. mdpi.comresearchgate.net
In stark contrast, species such as Trypanosoma congolense are naturally much less sensitive to these compounds. nih.govnih.gov For example, the concentration of the melaminophenyl arsenical melarsomine (B1202558) required to inhibit T. congolense growth is approximately 20-fold higher than for T. brucei. nih.gov This innate low sensitivity is directly linked to the absence of orthologs for both the TbAT1 and TbAQP2 genes in the T. congolense genome. mdpi.comnih.gov
This transporter-dependent sensitivity has been confirmed experimentally. When the genes for T. brucei TbAT1 or TbAQP2 are heterologously expressed in T. congolense, the transgenic parasites become significantly more sensitive to melaminophenyl arsenicals and diamidines. mdpi.com This increased sensitivity correlates with a more rapid accumulation of the drugs inside the parasite. mdpi.com These findings underscore that the specific transporter repertoire of a given Trypanosoma species is the principal determinant of its drug sensitivity profile. mdpi.com
Table 1: Comparative in vitro sensitivity of Trypanosoma species to the melaminophenyl arsenical Melarsomine (Cymelarsan). Data is presented as the mean 50% effective concentration (EC₅₀) in nanomolar (nM).
Table 2: Effect of expressing T. brucei transporters in T. congolense on Melarsomine sensitivity. Data shows the fold-change in sensitivity compared to wild-type T. congolense.
Table of Mentioned Compounds
| Compound Name |
|---|
| Adenine |
| Adenosine |
| Cymelarsan (Melarsomine) |
| Melarsomine |
| Melarsoprol |
| This compound |
| Pentamidine |
| Phenylarsine (B13959437) oxide |
Mechanisms of Resistance to Melarsen Oxide in Trypanosomes
Transport-Mediated Resistance Mechanisms
Transport-mediated resistance is a major contributor to melarsen (B1215594) oxide resistance and is primarily associated with changes in specific membrane transporters responsible for drug uptake.
Reduced Expression or Loss of TbAT1 Transporter Function
The Trypanosoma brucei Adenosine (B11128) Transporter 1 (TbAT1), also known as the P2 transporter, plays a crucial role in the uptake of melaminophenyl arsenicals, including melarsen oxide, and diamidines like pentamidine (B1679287) and diminazene (B1218545) mdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.netacs.orgnih.gov. Reduced expression or complete loss of functional TbAT1 transporter significantly impairs the influx of this compound into the parasite, leading to decreased drug accumulation and thus resistance mdpi.comresearchgate.netnih.govnih.gov. Studies have shown that deletion of the TbAT1 gene in T. brucei results in reduced sensitivity to melaminophenyl arsenicals and pentamidine, and high-level resistance to diminazene nih.govnih.gov. Field isolates from areas with high rates of melarsoprol (B1676173) treatment failure have shown a correlation with the presence of mutant TbAT1 alleles nih.govgla.ac.uk.
Point Mutations and Allelic Variations in TbAT1
Beyond complete loss of function, point mutations and other allelic variations in the TbAT1 gene can also confer resistance to this compound mdpi.comresearchgate.netnih.govasm.org. These mutations can lead to a defective transporter with reduced affinity for this compound or altered transport kinetics nih.govasm.org. Analysis of resistant laboratory strains and field isolates has identified specific point mutations and a codon deletion in the TbAT1 gene that are associated with reduced drug sensitivity mdpi.comnih.gov. While single mutations may have only a modest impact, the combination of multiple mutations can significantly impair transporter function and contribute to high-level resistance mdpi.com.
Alterations in TbAQP2 Facilitating Efflux or Reducing Influx
Recent research has highlighted the involvement of the aquaglyceroporin 2 (TbAQP2) in melarsoprol-pentamidine cross-resistance frontiersin.orgacs.orgresearchgate.netresearchgate.netgla.ac.uk. TbAQP2, a channel protein, appears to facilitate the uptake of both melarsoprol and pentamidine acs.orgresearchgate.netgla.ac.ukresearchgate.net. Alterations in TbAQP2, including loss of function or the formation of chimeric proteins with TbAQP3, have been linked to reduced susceptibility to this compound researchgate.netgla.ac.uk. While initially thought to primarily facilitate influx, some studies suggest that alterations in aquaglyceroporins could potentially influence efflux or reduce influx, contributing to resistance researchgate.netresearchgate.net. Introducing TbAQP2 into Leishmania promastigotes, which are normally less sensitive, increased their sensitivity to this compound, further supporting its role in drug uptake gla.ac.uk.
Overexpression of ATP-Binding Cassette (ABC) Transporters (e.g., TbMRPA)
ATP-Binding Cassette (ABC) transporters are known to be involved in the efflux of various substrates, including drug conjugates, from cells researchgate.netnih.gov. In Trypanosoma brucei, the multidrug resistance-associated protein A (TbMRPA), an ABC transporter, has been implicated in melarsoprol resistance nih.govresearchgate.netpreprints.orgresearchgate.netcapes.gov.brnih.gov. TbMRPA is predicted to mediate the efflux of this compound-trypanothione conjugates (Mel T) researchgate.netcapes.gov.brnih.gov. Overexpression of TbMRPA has been shown to increase resistance to melarsoprol and this compound in vitro nih.govresearchgate.netpreprints.orgresearchgate.net. However, the contribution of TbMRPA overexpression to clinical resistance in vivo is still under investigation, with some studies suggesting it may play a secondary role or not be a primary mechanism in field isolates researchgate.netnih.govresearchgate.netsci-hub.st.
Studies have demonstrated the effect of TbMRPA overexpression on this compound resistance in vitro.
| Strain | IC50 (nM) - this compound | Resistance Factor (vs. Wild Type) |
| Wild Type | 11.9 researchgate.net | 1 |
| P2/AT1 mutant | 37.2 researchgate.net | ~3.1 |
| MRPA+ mutant | 58 researchgate.net | ~4.9 |
| Double mutant | 66.1 researchgate.net | ~5.6 |
Note: Data compiled from search result researchgate.net. The IC50 values represent the concentration of this compound required to inhibit the growth of trypanosomes by 50%. Resistance factor is calculated relative to the wild-type strain.
Target-Mediated Resistance Mechanisms
While transport mechanisms are prominent, alterations in the intracellular targets of this compound can also contribute to resistance.
Modifications or Overexpression of Trypanothione (B104310) Pathway Enzymes (e.g., γ-glutamylcysteine synthetase)
This compound's primary intracellular target is trypanothione, and its toxicity is largely mediated through the formation of the Mel T adduct and inhibition of trypanothione reductase wikipedia.orgwikidoc.orgpatsnap.comnih.govbiorxiv.org. Modifications or overexpression of enzymes involved in the trypanothione biosynthesis pathway can potentially lead to increased intracellular levels of trypanothione, thereby titrating out the active this compound or its toxic conjugates nih.govbiorxiv.orgnih.govpreprints.orgresearchgate.netasm.org. For instance, overexpression of γ-glutamylcysteine synthetase (GSH1), a key enzyme in trypanothione biosynthesis, has been shown to increase intracellular trypanothione concentration and confer resistance to melarsoprol in vitro nih.govnih.govpreprints.orgasm.org. This increased pool of trypanothione can potentially sequester this compound or Mel T, reducing their effective concentration and mitigating their toxic effects nih.govasm.org.
| Enzyme Overexpressed | Effect on Trypanothione Levels | Effect on Melarsoprol Resistance (in vitro) |
| γ-glutamylcysteine synthetase (GSH1) | Increased nih.govasm.org | Increased (up to 4-fold) nih.govpreprints.orgasm.org |
| Ornithine decarboxylase (ODC) | Increased (involved in spermidine (B129725) synthesis) nih.gov | Increased (in combination with GSH1) nih.govpreprints.org |
Alterations in Glycolytic Enzymes
Trypanosomes are heavily dependent on glycolysis for energy production, particularly in the bloodstream form patsnap.commdpi.com. This compound is known to inhibit key enzymes within this pathway patsnap.comtaylorandfrancis.comnih.gov. Resistance can arise through alterations in these glycolytic enzymes that reduce their susceptibility to inhibition by this compound. One pivotal enzyme targeted by this compound is pyruvate (B1213749) kinase (PK), which is irreversibly bound by the activated form of the drug wikipedia.orgfrontiersin.orgmdpi.com. Inhibition of PK disrupts ATP metabolism in the parasite frontiersin.orgmdpi.com. Another glycolytic enzyme potentially inhibited by this compound is phosphogluconate dehydrogenase taylorandfrancis.comnih.gov. While the precise alterations in these enzymes conferring resistance are still under investigation, changes that reduce the binding affinity of this compound or affect enzyme activity can lead to decreased drug efficacy.
Other Contributing Factors to this compound Resistance
Beyond direct alterations in drug targets like glycolytic enzymes, other factors contribute to the development and maintenance of this compound resistance in trypanosomes.
While reduced drug uptake, often linked to the P2 aminopurine transporter (encoded by TbAT1), is a well-established mechanism of resistance to this compound and other melaminophenyl arsenicals, other molecular mechanisms are also thought to play a role researchgate.netmdpi.comannals-parasitology.eubohrium.comnih.gov. Some resistant strains still show some sensitivity despite TbAT1 mutations, suggesting the existence of additional uptake or resistance mechanisms bohrium.com.
Research suggests the possible involvement of other transporters. Although aquaglyceroporins were considered, it is doubtful they mediate the uptake of this compound bohrium.com. Thiamine (B1217682) transporters have also been investigated, but studies indicate that this compound does not enter trypanosomes via this route nih.govbohrium.com. A secondary uptake mechanism for melaminophenyl arsenicals has been identified as a diamidine-sensitive transporter bohrium.com.
Additionally, ABC transporters, such as Trypanosoma brucei MRPA, a member of the multidrug resistance protein family, may contribute to this compound resistance by mediating drug efflux researchgate.netbohrium.comresearchgate.net. Studies have shown that overexpression of MRPA can lead to resistance to this compound in vitro researchgate.net. However, the relevance of this mechanism to treatment failure or induced resistance in the field is not yet clear, as overexpression of MRPA was not detected in some melarsoprol-resistant field isolates bohrium.comresearchgate.net.
The formation of a stable adduct between this compound and trypanothione (Mel T) is crucial for its trypanocidal activity, as this adduct inhibits trypanothione reductase wikidoc.orgtaylorandfrancis.comresearchgate.net. Alterations in trypanothione biosynthesis or metabolism could potentially influence the formation or handling of this toxic adduct, contributing to resistance, although this requires further detailed investigation.
The environment and host factors can influence the presentation and selection of drug resistance in Trypanosoma brucei frontiersin.orggla.ac.uk. While the direct impact of specific environmental or host factors on this compound resistance mechanisms like altered glycolytic enzymes is not extensively documented, these factors can indirectly affect resistance by influencing parasite populations, transmission dynamics, and the selective pressure of drug use.
For instance, the intensity of transmission and the prevalence of drug-resistant parasites within a region can be influenced by vector (tsetse fly) characteristics and density frontiersin.org. In areas with high transmission, the likelihood of encountering drug-resistant strains may increase.
Host factors, such as the host's immune status or the presence of co-infections, can impact the course of trypanosomiasis and potentially influence the effectiveness of drug treatment, although a direct link to specific this compound resistance mechanisms like glycolytic enzyme alterations requires further research. The genetic diversity of trypanosome populations circulating within a host or a region can also contribute to the emergence and spread of resistance frontiersin.org.
Studies have observed the apparent instability of TbAT1 mutants in the field following the withdrawal of melarsoprol as a first-line treatment, suggesting that in the absence of drug pressure, resistant strains may have a fitness cost gla.ac.uk. This highlights how changes in treatment strategies, a factor influenced by the epidemiological environment, can impact the prevalence of resistance mechanisms.
The complexity of the host-parasite interaction and the varied environments in which trypanosomiasis occurs suggest that a combination of parasite-intrinsic resistance mechanisms and extrinsic environmental and host factors likely contribute to the observed patterns of this compound resistance in the field.
This compound, the active metabolite of the prodrug melarsoprol, is a trivalent organoarsenical compound primarily known for its potent activity against Trypanosoma brucei species, the causative agents of African trypanosomiasis. Its toxicological profile is intrinsically linked to its chemical reactivity, particularly its affinity for sulfhydryl groups in proteins and low molecular weight thiols. This interaction forms the basis of its cellular and subcellular effects, leading to significant disruption of essential parasitic biochemical pathways.
Toxicological Profiles and Cellular Effects of Melarsen Oxide
Interactions with Host Biomolecules and Proteins
Melarsen (B1215594) oxide, the active metabolite of melarsoprol (B1676173), is a trivalent arsenical compound characterized by its high reactivity, particularly with thiol groups found in proteins and other biomolecules. This interaction is central to its mechanism of action, although it also contributes to its toxicity in the host.
A primary target of melarsen oxide's interaction is trypanothione (B104310), a unique dithiol present in trypanosomatids that plays a critical role in maintaining intracellular redox balance and detoxification processes. patsnap.comresearchgate.netpnas.org this compound forms a stable adduct with trypanothione, known as Mel T (this compound-trypanothione). researchgate.netpnas.orgwikipedia.orgwikidoc.orgresearchgate.net The formation of Mel T sequesters intracellular trypanothione, disrupting its function. pnas.org
Furthermore, Mel T itself acts as a competitive inhibitor of trypanothione reductase, a key enzyme in the parasite's redox system responsible for reducing trypanothione disulfide back to its dithiol form. researchgate.netpnas.orgwikipedia.orgwikidoc.orgresearchgate.netnih.gov Inhibition of trypanothione reductase leads to an accumulation of oxidized trypanothione and a disruption of the parasite's redox homeostasis, ultimately resulting in oxidative stress and cell death. patsnap.comresearchgate.net Studies have determined the inhibition constant (Ki) of Mel T for Trypanosoma brucei trypanothione reductase to be 9.0 µM. pnas.org
Beyond trypanothione and trypanothione reductase, this compound interacts with other enzymes containing essential thiol groups. It is known to inhibit glycolytic enzymes, which are crucial for ATP production in trypanosomes, particularly the bloodstream form that relies heavily on glycolysis due to non-functional mitochondria. patsnap.comresearchgate.netnih.gov Pyruvate (B1213749) kinase, an enzyme involved in aerobic metabolism, is one such target, where this compound irreversibly binds to its sulfhydryl groups, disrupting energy production. researchgate.netwikipedia.org this compound has also been shown to inhibit phosphogluconate dehydrogenase, another enzyme involved in generating reducing power. researchgate.netnih.gov
While the interaction with parasite-specific biomolecules like trypanothione is key to its trypanocidal effect, this compound's reactivity with thiol groups also extends to host proteins. This inability to completely distinguish between parasite and host enzymes contributes to the drug's toxicity. wikipedia.orgmdpi.com this compound binds rapidly and reversibly to serum proteins in patients. researchgate.net The irreversible binding of this compound or an active metabolite to proteins has been demonstrated through in vitro experiments. researchgate.netnih.gov
Research using this compound has also provided insights into protein folding. This compound has been used as a chemical trapping agent to selectively bridge spatially neighboring bis-cysteinyl residues in reduced proteins, allowing for the study of folding intermediates by mass spectrometry. nih.gov In studies on the renaturation of recombinant human macrophage colony-stimulating factor (rhM-CSF beta), a dimeric intermediate with two attached this compound groups was observed, with major modification sites identified at cysteine residues C157 and C159. nih.gov
Detailed research findings on the interaction with trypanothione reductase highlight a two-stage inhibition process for both trypanothione reductase and human glutathione (B108866) reductase, both of which contain catalytically active sulfhydryl groups. nih.gov The first stage is rapid, while the second is time-dependent and exhibits saturable pseudo-first-order kinetics. nih.gov
The following table summarizes some key interactions and findings:
| Interaction Target | Effect | Notes |
| Trypanothione | Forms stable Mel T adduct | Disrupts redox balance, sequesters trypanothione. researchgate.netpnas.orgwikipedia.orgwikidoc.orgresearchgate.net |
| Trypanothione Reductase | Inhibited by Mel T (competitive) and this compound (direct) | Ki for Mel T against T. brucei TR is 9.0 µM. pnas.org Direct inhibition is a two-stage process. nih.gov |
| Pyruvate Kinase | Irreversible binding to sulfhydryl groups, disrupts energy production. | Contributes to trypanocidal effect by inhibiting glycolysis. researchgate.netwikipedia.org |
| Glycolytic Enzymes (general) | Inhibition | Impacts ATP production in trypanosomes. patsnap.comresearchgate.netnih.gov |
| Phosphogluconate Dehydrogenase | Inhibition | Affects generation of reducing power. researchgate.netnih.gov |
| Host Serum Proteins | Binds rapidly and reversibly | Demonstrated in patient samples. researchgate.net |
| Host Proteins (general) | Irreversible binding observed | Contributes to host toxicity. mdpi.comresearchgate.netnih.gov |
| Bis-cysteinyl residues in proteins | Forms bridges, used as a chemical trap in protein folding studies | Demonstrated with rhM-CSF beta. nih.gov |
Another data point indicates that incubation of reduced trypanothione reductase with excess dihydrotrypanothione and this compound prevents direct inhibition of the enzyme, suggesting that dihydrotrypanothione can protect trypanothione reductase by sequestering this compound as Mel T. nih.gov
Structure Activity Relationship Sar Studies of Melarsen Oxide and Its Derivatives
Correlating Structural Modifications with Trypanocidal Activity
The trypanocidal activity of melarsen (B1215594) oxide is intrinsically linked to its trivalent arsenic center and the surrounding melaminophenyl moiety lshtm.ac.ukmdpi.comresearchgate.net. Early observations noted that trivalent arsenicals were significantly more potent against trypanosomes than their pentavalent counterparts, such as melarsen scienceopen.com. The conversion of the pentavalent melarsen to the trivalent melarsen oxide is essential for its activity lshtm.ac.ukmdpi.comresearchgate.net.
The presence of the melamine (B1676169) moiety, a 2,4,6-triamino-1,3,5-triazine ring, is a key structural feature. Friedheim introduced this moiety based on the observation that many arsenicals with significant trypanocidal activity contained nitrogen scienceopen.com. Studies comparing melarsen-sensitive and resistant Trypanosoma brucei brucei strains have suggested that the melamine moiety is involved in the resistance mechanism, likely related to transport into the parasite nih.gov. While lipophilic analogues like phenylarsine (B13959437) oxide showed equal sensitivity in both resistant and sensitive lines in vitro, indicating the importance of the melamine group for the resistance mechanism observed with this compound nih.gov.
The ability of this compound to form a toxic adduct (Mel T) with trypanothione (B104310), a dithiol unique to kinetoplastid parasites, is central to its mechanism of action lshtm.ac.ukmdpi.commarshall.edufrontiersin.orgnih.gov. This interaction highlights the importance of the trivalent arsenic center's reactivity with thiol groups for trypanocidal activity lshtm.ac.uk.
Cross-resistance patterns observed between melaminophenyl arsenicals like this compound and diamidines such as pentamidine (B1679287) and berenil (B12357598) suggest that these compounds share common uptake pathways, primarily the P2 nucleoside transporter asm.orgnih.govnih.gov. The degree of cross-resistance to diamidines has been shown to correlate with the maximum interatomic distance between the amidine groups, implying that both classes of drugs are recognized by the same transport system nih.gov. However, this compound (or melarsoprol) also utilizes the HAPT1 transporter as a secondary route, and significant resistance levels are observed only when both P2 and HAPT1 transporters are lost asm.org.
Rational Design and Synthesis of this compound Derivatives
The rational design of this compound derivatives has aimed to improve efficacy, reduce toxicity, and overcome resistance mechanisms escholarship.org. The understanding of this compound's interaction with trypanothione reductase and its dependence on specific transporters has guided synthetic efforts lshtm.ac.ukmdpi.commarshall.edufrontiersin.orgnih.govresearchgate.net.
One notable example of rational design is the development of melarsoprol (B1676173), which is synthesized by combining this compound with dimercaprol (B125519) (British anti-Lewisite, BAL) scienceopen.comresearchgate.netmdpi.com. This modification, the addition of a dithiol, was a direct result of observations regarding the improved tolerability of this compound when combined with sulfur-containing compounds and the knowledge gained from developing arsenic antidotes escholarship.orgscienceopen.comresearchgate.net. Melarsoprol acts as a prodrug, being converted to the active this compound within the trypanosome lshtm.ac.ukmdpi.comresearchgate.net. While melarsoprol was found to be 100 times less cytotoxic than this compound, it was only 2.5 times less trypanocidal, demonstrating a significant improvement in the therapeutic index scienceopen.comresearchgate.net.
Further synthetic efforts have explored modifying the melaminophenyl structure and incorporating the trivalent arsenic into different scaffolds to identify compounds with improved properties acs.orgresearchgate.netnih.govacs.org. The synthesis of melarsomine (B1202558) dihydrochloride, for instance, involves reacting this compound dihydrate with cysteamine (B1669678) hydrochloride google.com. This derivative is also an organoarsenic compound with trypanocidal activity google.com.
Rational design has also extended to exploring entirely new chemical classes that target similar pathways or transporters. For example, studies on pyrazolopyrimidinone (B8486647) analogues and lipophilic guanylhydrazone analogues have been guided by SAR principles to identify potent antitrypanosomal agents lshtm.ac.ukacs.org. The design of novel 6-thioether-modified tubercidins, which are nucleoside analogues, was based on their potential uptake through the P1 transporter, shared by major African trypanosome species acs.org.
In Vitro and In Vivo Evaluation of Novel this compound Analogues
Novel this compound analogues and compounds designed based on its mechanism of action undergo rigorous in vitro and in vivo evaluation to assess their trypanocidal activity and potential nih.govescholarship.org.
In vitro studies typically involve testing the compounds against different strains of Trypanosoma brucei, including those resistant to existing arsenicals like this compound nih.govacs.orgnih.govasm.org. Assays measure the concentration required to inhibit parasite growth (IC50) or cause lysis (LC100) nih.govresearchgate.netnih.gov. For example, some novel alkylpolyamine analogues have shown in vitro activity comparable to this compound, with some exhibiting activity against arsenical-resistant lines nih.gov. Dithiaarsanes, evaluated for their in vitro trypanocidal properties, have shown potent activity in the nanomolar range researchgate.net.
Interactive Table 1: In Vitro Trypanocidal Activity Examples
| Compound Class | Example Analogue | T. brucei Strain | In Vitro Activity Metric | Value | Source |
| This compound | This compound | Sensitive | Lysis Abrogation by P2 | - | nih.gov |
| Alkylpolyamine Analogue | Compound 21 | K243 As-10-3 | IC50 | 0.165 µM | nih.gov |
| Dithiaarsane | Compound 2b | T. b. brucei | Minimum Effective Conc. | 1.5 nM | researchgate.net |
| Pyrazolopyrimidinone | Compound 30 | T. b. brucei | IC50 | 70 nM | acs.org |
| Melamino Nitroheterocycle | - | T. brucei | Exceptional activity | Comparable to melarsoprol | asm.org |
In vivo evaluations are conducted in animal models, typically mice, infected with different Trypanosoma brucei subspecies acs.orgresearchgate.netasm.orgtaylorandfrancis.com. These studies assess the ability of the compounds to cure the infection, reduce parasitemia, and improve survival rates acs.orgacs.orgresearchgate.netasm.orgtaylorandfrancis.com. For instance, a pyrazolopyrimidinone analogue (compound 30) cured infected mice after oral dosing acs.org. Nucleoside analogues have also demonstrated curative activity in various T. vivax, T. congolense, and T. b. equiperdum mouse models acs.org. This compound itself showed promising results in rodent models of both acute and central nervous system infections researchgate.net.
Interactive Table 2: In Vivo Evaluation Examples
| Compound Class | Example Analogue | Trypanosoma Species (Mouse Model) | Treatment Regimen | Outcome | Source |
| Pyrazolopyrimidinone | Compound 30 | T. b. brucei | 50 mg/kg oral, twice daily for 5 days | Cured all infected mice | acs.org |
| Nucleoside Analogue | Analogue 3 | T. vivax | 25 mg/kg IP, s.i.d. for 5 days | Complete cure | acs.org |
| Nucleoside Analogue | Analogue 3 | T. congolense, T. b. equiperdum | 50 mg/kg IP, s.i.d. for 5 days | Cured all animals | acs.org |
| This compound | This compound | Acute infection | 0.1-1 mg/kg IV or 2.2 mg/kg IP | 20/20 mice cured | researchgate.net |
| This compound | This compound | CNS infection | 5 mg/kg IV | 5/6 mice survived > 180 days | researchgate.net |
| Melamino Nitroheterocycle | - | T. brucei rhodesiense STIB 900 | 40 mg/kg IP | Curative in acute mouse model | asm.org |
These evaluations are critical for identifying promising candidates for further development and understanding the efficacy of structural modifications in a living system.
Modulation of Toxicity and Efficacy through Structural Modifications
A significant challenge with this compound and its prodrug melarsoprol has been toxicity mdpi.comcambridge.org. This compound's reactivity with thiol groups, while essential for targeting parasite enzymes and trypanothione, also leads to interactions with host proteins, contributing to adverse effects mdpi.comresearchgate.net.
Structural modifications have been employed to modulate this balance between efficacy and toxicity. The most prominent example is the complexation of this compound with dimercaprol to form melarsoprol scienceopen.comresearchgate.netmdpi.com. This modification significantly reduced cytotoxicity while retaining substantial trypanocidal activity scienceopen.comresearchgate.net. Melarsoprol is considered a less toxic derivative of this compound researchgate.netmdpi.com.
Research into novel analogues aims to maintain or enhance trypanocidal potency while minimizing reactivity with host thiols or improving selective uptake by the parasite nih.govasm.org. For instance, some alkylpolyamine analogues showed promising in vitro activity against arsenical-resistant strains with potentially improved selectivity nih.gov.
The development of resistance in trypanosomes to this compound and melarsoprol is primarily linked to alterations in drug transport, specifically reduced uptake via the P2 nucleoside transporter and HAPT1 nih.govacs.orgasm.orgbohrium.comnih.govnih.gov. Structural modifications that can bypass or overcome these resistance mechanisms are highly sought after. Exploring compounds that utilize different uptake pathways or target alternative essential parasite processes are strategies to address resistance lshtm.ac.ukacs.orgnih.govasm.org.
However, achieving a favorable therapeutic index remains a challenge. Some promising analogues with high in vitro potency may still exhibit toxicity or poor pharmacokinetic properties that preclude their progression as drug candidates asm.org. Continued SAR studies are essential for designing compounds that selectively target the parasite, minimizing off-target interactions and improving the safety profile of this compound-based or inspired therapies.
Preclinical Research and Experimental Models for Melarsen Oxide
In Vitro Models for Drug Efficacy and Resistance Profiling
In vitro studies provide valuable insights into the direct effects of melarsen (B1215594) oxide on trypanosomes and help in profiling drug sensitivity and resistance.
Trypanosome Lysis Assays
Trypanosome lysis assays are employed to measure the direct lytic effect of melarsen oxide on Trypanosoma brucei bloodstream forms. These assays typically involve exposing trypanosomes to specific concentrations of the compound and monitoring cell lysis spectrophotometrically by measuring the decrease in absorbance over time. asm.orgnih.govresearchgate.net
Studies have shown that treatment with 10 µM this compound can induce rapid lysis of wild-type bloodstream forms of T. b. brucei, with complete lysis often observed within one hour. nih.gov The lytic effect can be abrogated by compounds that compete for uptake via the P2 transporter, such as adenine, adenosine (B11128), and pentamidine (B1679287), supporting the role of this transporter in this compound entry. researchgate.netnih.govresearchgate.net A rapid lysis assay has also been developed to predict in vivo sensitivity to melarsoprol (B1676173) and this compound. docksci.com
Inhibition Concentration (IC50) Determinations
Determination of the 50% inhibitory concentration (IC50) is a standard method to quantify the in vitro potency of this compound against the growth of Trypanosoma strains. IC50 values are typically determined using assays such as the Alamar Blue assay, where the metabolic activity of trypanosomes is measured after incubation with varying concentrations of the drug. asm.orgnih.gov
IC50 values for this compound can vary depending on the Trypanosoma strain and the specific assay used. For arsenical-sensitive T. b. brucei, the IC50 of this compound has been reported to be in the low nanomolar range, for example, around 10 nM in a typical in vitro assay. nih.gov In comparison studies with other compounds, this compound has shown potent inhibitory activity. For instance, in one study, a new triazine derivative, SIPI 1029, had IC50 values against bloodstream-form trypanosomes that were about equal to that of this compound for arsenical-sensitive T. b. brucei but significantly lower for resistant strains. nih.gov
Biochemical Assays for Enzyme Inhibition (e.g., Trypanothione (B104310) Reductase)
Biochemical assays are used to investigate the inhibitory effects of this compound on key trypanosomal enzymes, particularly trypanothione reductase. These assays measure the enzyme's activity in the presence of this compound to determine inhibition constants (Ki) and understand the mechanism of inhibition.
This compound is known to inhibit trypanothione reductase by forming a stable adduct with trypanothione (Mel T), which then acts as a competitive inhibitor of the enzyme. pnas.orgresearchgate.netnih.govcapes.gov.br Studies using spectrophotometric assays with recombinant trypanothione reductase have shown that this compound can potently inhibit the enzyme. nih.gov Inhibition requires prior reduction of the enzyme by NADPH and can be reversed by excess dithiols. nih.gov The Mel T adduct itself is a competitive inhibitor of trypanothione reductase, with a reported Ki of 9.0 µM. pnas.org this compound also inhibits glutathione (B108866) reductase, the analogous enzyme in mammalian systems, albeit with different kinetic behavior. nih.gov
In Vivo Rodent Models of Trypanosomiasis
In vivo rodent models are essential for evaluating the efficacy of this compound in a living system, including its ability to clear parasites from the bloodstream and the central nervous system.
Acute Infection Models
Acute infection models typically involve infecting rodents, such as mice, with a lethal dose of Trypanosoma brucei and initiating drug treatment shortly after infection develops. Cure is often defined by the absence of parasites in the blood for a specific period post-treatment.
In rodent models of acute trypanosomiasis, this compound has demonstrated significant efficacy. Studies have shown that this compound can cure mice infected with T. b. brucei at specific dosages. researchgate.netresearchgate.netnih.gov For example, in one study using a rodent model of acute infection, 20 out of 20 mice were cured after treatment with this compound administered intravenously at doses ranging from 0.1 to 1 mg/kg or intraperitoneally at 2.2 mg/kg. researchgate.netresearchgate.netnih.gov Combinations of this compound with other drugs, such as difluoromethylornithine (DFMO), have also been investigated for their efficacy against acute infections, including those caused by drug-resistant isolates. psu.eduasm.org
Central Nervous System Infection Models
Central nervous system (CNS) infection models are crucial for evaluating the ability of this compound to cross the blood-brain barrier and eliminate trypanosomes that have invaded the brain and cerebrospinal fluid, a characteristic of late-stage HAT. These models often involve allowing the infection to progress to a stage where CNS involvement is established before initiating treatment.
Research in rodent models of CNS trypanosomiasis indicates that this compound can penetrate the blood-brain barrier and exhibit trypanocidal activity in the CNS. researchgate.netnih.govresearchgate.netnih.gov In a rodent model of CNS infection, five out of six mice survived for more than 180 days after receiving this compound intravenously at 5 mg/kg, suggesting sufficient penetration across the blood-brain barrier and effective clearance of parasites from the CNS. researchgate.netresearchgate.netnih.gov While melarsoprol (which is metabolized to this compound) has been the primary treatment for CNS infections, comparative studies in murine CNS trypanosomiasis models have shown that this compound, particularly in combination with other drugs like DFMO, can be effective. nih.gov However, achieving sufficient drug levels in the CSF can be challenging, and a drop in parasite sensitivity can render them non-susceptible at the levels achieved in the CSF. nih.gov
Data Tables
Below are interactive data tables summarizing some of the preclinical research findings for this compound.
Table 1: In Vitro Lytic Effect of this compound
| Trypanosome Strain | This compound Concentration | Observation | Time to Lysis | Source |
| Wild-type T. b. brucei | 10 µM | Rapid lysis, complete lysis | Within 1 hour | nih.gov |
| KETRI 243 T. b. rhodesiense | 100 µM | Withstood incubation without lysis | 30 min | asm.org |
| T. b. brucei Lab 110/EATRO | 7.5 µM | 80% lysis | 15 min | asm.org |
Table 2: In Vivo Efficacy of this compound in Acute Rodent Models
| Infection Model | Administration Route | Dose Range (mg/kg) | Outcome | Number of Mice | Source |
| Acute Trypanosoma infection | Intravenous | 0.1 to 1 | 100% cured | 20 of 20 | researchgate.netresearchgate.netnih.gov |
| Acute Trypanosoma infection | Intraperitoneal | 2.2 | 100% cured | 20 of 20 | researchgate.netresearchgate.netnih.gov |
Table 3: In Vivo Efficacy of this compound in CNS Rodent Models
| Infection Model | Administration Route | Dose (mg/kg) | Outcome | Number of Mice | Source |
| CNS Trypanosoma infection | Intravenous | 5 | Survived > 180 days (indicating cure) | 5 of 6 | researchgate.netresearchgate.netnih.gov |
Table 4: Inhibition of Trypanothione Reductase by this compound
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Source |
| Trypanothione Reductase | Mel T adduct | 9.0 | Competitive | pnas.org |
Detailed Research Findings
Detailed research findings highlight the multifaceted effects of this compound in preclinical models. In vitro studies have not only demonstrated its direct lytic effect on trypanosomes but also provided insights into the mechanisms of drug uptake and resistance. The observation that compounds competing for the P2 transporter abrogate this compound-induced lysis strongly supports the role of this transporter in drug entry researchgate.netnih.govresearchgate.net. Furthermore, the finding that tbat1-null trypanosomes, lacking the primary P2 transporter, show only marginal resistance suggests the involvement of alternative uptake pathways that contribute to residual sensitivity nih.govasm.org. The cross-resistance observed between this compound and diamidines underscores the complexity of transport mechanisms and resistance development in trypanosomes asm.orgnih.gov.
Biochemical investigations have confirmed trypanothione reductase as a key target of this compound. The formation of the Mel T adduct and its competitive inhibition of this essential enzyme disrupt the parasite's redox homeostasis, contributing to its demise pnas.orgresearchgate.netnih.govcapes.gov.br. The distinct kinetic behavior of this compound inhibition on trypanothione reductase compared to human glutathione reductase highlights a potential basis for selective toxicity nih.gov.
In vivo studies in rodent models have been instrumental in demonstrating the therapeutic potential of this compound against both acute and CNS stages of trypanosomiasis. The high cure rates observed in acute infection models after this compound administration provide strong evidence of its systemic efficacy researchgate.netresearchgate.netnih.gov. Critically, the ability of this compound to penetrate the blood-brain barrier and achieve curative outcomes in CNS infection models is a key finding, supporting its relevance for treating late-stage disease where parasites have invaded the central nervous system researchgate.netnih.govresearchgate.netnih.gov. Comparative studies, such as those evaluating combinations with DFMO, further explore strategies to enhance efficacy, particularly against drug-resistant strains psu.eduasm.org.
However, challenges remain, including the potential for resistance development through altered drug uptake or efflux mechanisms, as suggested by studies involving the MRPA protein nih.govresearchgate.net. The relatively short half-life of free this compound in vivo also presents pharmacokinetic considerations that may influence treatment regimens. researchgate.netresearchgate.netnih.gov
Genetic and Molecular Models in Research
Genetic and molecular models provide valuable tools for dissecting the cellular targets and transport mechanisms of compounds like this compound. These models allow for controlled investigations into drug sensitivity and resistance at a fundamental level.
Fission Yeast (Schizosaccharomyces pombe) as a Eukaryotic Model
The fission yeast Schizosaccharomyces pombe serves as an important eukaryotic model organism for studying the cellular interference of this compound. Studies have demonstrated that this compound inhibits the growth of S. pombe. nih.govnih.govasm.org This toxicity can be effectively counteracted by the addition of thiamine (B1217682) (vitamin B1), thiamine analogues, and the pyrimidine (B1678525) moiety of thiamine. nih.govnih.govasm.org
Research indicates that the uptake of this compound in S. pombe is mediated by a membrane protein known as car1p. nih.govnih.govasm.org This protein is also involved in the uptake of thiamine and its pyrimidine moiety. nih.govnih.govasm.org Deletion of the car1 gene in S. pombe has been shown to result in resistance to this compound, with car1 deletion strains and point mutants exhibiting normal growth even at concentrations of 100 μM this compound. nih.gov This suggests that the car1p transporter plays a significant role in the accumulation of this compound within the yeast cells. nih.govresearchgate.net The observation that this compound toxicity is alleviated by thiamine in S. pombe, as well as in Escherichia coli and Saccharomyces cerevisiae, suggests that interference with thiamine metabolism by this compound may be a broader phenomenon across different organisms. nih.gov
Gene Knockout and Overexpression Studies (e.g., TbAT1-null mutants)
Gene knockout and overexpression studies, particularly in Trypanosoma brucei, have been instrumental in understanding the transport and resistance mechanisms related to this compound. This compound is believed to be taken up by T. brucei bloodstream forms via the P2 (TbAT1) adenosine transporter. wikidoc.orgnih.govnih.govnih.govresearchgate.netasm.org
Studies utilizing tbat1-null mutants of T. brucei have provided insights into the role of this transporter in this compound sensitivity. Tbat1-null trypanosomes are deficient in P2-type adenosine transport and show reduced sensitivity to melaminophenyl arsenicals, including this compound. nih.govresearchgate.netasm.org However, the resistance observed in tbat1-null mutants to melaminophenyl arsenicals like this compound is consistently only two- to threefold compared to the parental strain. nih.govresearchgate.netasm.org This relatively modest level of resistance suggests the existence of additional, TbAT1-independent pathways for this compound uptake in T. brucei. nih.gov In vitro lysis assays with tbat1-null trypanosomes have revealed a slow, adenosine-insensitive uptake of melaminophenyl arsenicals, with evidence suggesting that the high-affinity pentamidine transporter (HAPT1) may be responsible for this residual uptake. nih.govnih.govresearchgate.net
Overexpression studies have also contributed to understanding resistance mechanisms. Overexpression of the Trypanosoma brucei MRPA gene, a member of the multidrug resistance protein family, has been shown to result in resistance to melarsoprol and its metabolite this compound in vitro. researchgate.netresearchgate.net MRPA is predicted to facilitate the efflux of melarsoprol-trypanothione conjugates. researchgate.netresearchgate.net However, overexpression of MRPA alone has not been sufficient to cause melarsoprol resistance in vivo and was not consistently detected in melarsoprol-resistant clinical isolates, suggesting a potentially secondary role in resistance in a clinical setting. researchgate.netsci-hub.st
Furthermore, overexpression of GSH1, a gene encoding the rate-limiting enzyme for trypanothione biosynthesis, has been explored in the context of melarsoprol resistance. nih.govcambridge.org Overexpression of GSH1 can increase the intracellular concentration of trypanothione, the primary intracellular target of this compound. nih.govcambridge.org This increase in trypanothione levels is likely to partially overcome the inhibition caused by this compound. nih.govcambridge.org Overexpression of GSH1 has been shown to significantly alleviate the DNA synthesis defect observed during melarsoprol treatment in T. brucei, indicating its protective effect against the drug's toxicity. cambridge.org
Data Table: Effect of TbAT1 Knockout on this compound Sensitivity
| Strain | Drug | IC₅₀ (µM) | Resistance Factor (vs. Parental) | Source |
| Parental (s427) | This compound | - | 1 | nih.gov |
| tbat1-null mutant | This compound | - | 2- to 3-fold | nih.govresearchgate.net |
Combination Therapies and Novel Approaches Utilizing Melarsen Oxide
Synergistic Effects of Melarsen (B1215594) Oxide with Other Antitrypanosomal Agents
Combining melarsen oxide with other antitrypanosomal agents has shown promise in overcoming resistance and improving treatment outcomes. Studies have investigated the synergistic effects of this compound in combination with other drugs against Trypanosoma brucei rhodesiense, including isolates resistant to single-drug treatments nih.gov. For instance, combinations of this compound with eflornithine (B1671129) have demonstrated efficacy against arsenical-resistant strains in laboratory models of central nervous system trypanosomiasis nih.govoup.com.
One study in a chronic Trypanosoma brucei mouse model compared the efficacy of this compound and mel Cy (Cymelarsan®) when used in combination with eflornithine for treating central nervous system trypanosomiasis oup.com. While the primary focus was on comparing mel Cy and this compound, the study highlighted the use of these arsenicals in combination therapy with eflornithine oup.com. Another study found that combinations of eflornithine with either suramin (B1662206) or this compound were effective against acute laboratory model infections with Trypanosoma brucei rhodesiense, including drug-resistant clinical isolates nih.gov. A combination of low-dose eflornithine and low-dose suramin cured an infection with a this compound-refractory isolate nih.gov. Additionally, a strain moderately resistant to arsenical drugs was cured with combinations of eflornithine and this compound nih.gov.
These findings suggest that combining this compound with other agents can leverage synergistic effects to treat infections that are refractory to monotherapy.
Strategies to Enhance this compound Efficacy and Safety
Efforts to improve the efficacy and safety profile of this compound have focused on developing advanced delivery systems that can target the parasite more effectively and reduce systemic exposure.
Nanotechnology-Based Delivery Systems (e.g., Phytochemical-loaded nanosystems)
Nanotechnology offers a promising avenue for improving the delivery of this compound. Nanoparticle-based systems can potentially enhance the solubility, stability, and targeted delivery of the compound, thereby increasing its concentration at the site of infection while minimizing exposure to healthy tissues. Research into phytochemical-loaded nanosystems, while not exclusively focused on this compound, suggests the potential for combining the benefits of nanotechnology with the therapeutic properties of various compounds to improve outcomes in parasitic diseases researchgate.net. Such approaches could theoretically be applied to this compound to improve its delivery and therapeutic index.
Cyclodextrin (B1172386) Formulations for Improved Pharmacological Properties
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drugs, potentially improving their solubility, stability, and bioavailability. While specific research on cyclodextrin formulations of this compound is not extensively detailed in the provided context, cyclodextrins have been explored to enhance the pharmacological properties of various compounds wikipedia.orgwikipedia.org. Applying this technology to this compound could lead to formulations with improved characteristics, potentially allowing for more effective and less toxic treatment regimens.
Repurposing and Analog Development for Related Protozoal Infections
Given its activity against trypanosomes, the potential for repurposing this compound or developing analogs for the treatment of other related protozoal infections has been considered. While melarsoprol (B1676173) (and thus this compound) is primarily known for its use in African trypanosomiasis, other arsenical compounds and related structures have been investigated for activity against different protozoa. The development of melarsoprol itself from this compound and dimercaprol (B125519) highlights an early example of chemical modification to alter the properties of the active compound researchgate.net. Further research could explore modifications to the this compound structure to develop novel compounds with improved specificity and efficacy against a broader range of protozoal pathogens, or investigate its potential against infections like leishmaniasis or Chagas disease, considering the mechanisms of action that might overlap with other antiparasitic agents used for these conditions (e.g., pentamidine (B1679287), benznidazole) wikipedia.orgwikipedia.orgnih.govnih.gov.
Data Table: Examples of Antitrypanosomal Agents Used in Combination or as Alternatives to this compound
| Compound | PubChem CID | Notes |
| This compound | 30830 | Active metabolite of Melarsoprol nih.gov |
| Melarsoprol | 10311 | Prodrug of this compound nih.gov |
| Eflornithine | 3009 | Used in combination with nifurtimox (B1683997) for T. b. gambiense wikipedia.orguni.lu |
| Suramin | 5361 | Used for first-stage T. b. rhodesiense and T. b. gambiense wikidata.orgguidetopharmacology.orgnih.gov |
| Nifurtimox | 6842999 | Used in combination with eflornithine for T. b. gambiense wikipedia.orgnewdrugapprovals.orgnih.govuni.lu |
| Pentamidine | 4735 | Used for first-stage T. b. gambiense wikipedia.orgnih.govuni.lu |
| Benznidazole | 31593 | Used for Chagas disease wikipedia.orgnih.govfrontiersin.orgcenmed.com |
| Tryparsamide | 23665572 | Historical arsenical treatment for sleeping sickness nih.govnih.govstir.ac.uk |
Advanced Research Methodologies Applied to Melarsen Oxide Studies
Omics Technologies for Target Identification and Resistance Monitoring
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, enable large-scale analysis of biological molecules, providing comprehensive views of cellular states and processes. frontiersin.orgfrontiersin.org Applied to melarsen (B1215594) oxide studies, these technologies help identify drug targets, elucidate mechanisms of action, and monitor the emergence and spread of drug resistance. gla.ac.ukuga.edumdpi.com
Proteomics and Metabolomics for Understanding Drug-Host-Parasite Interactions
Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules (metabolites), are valuable for understanding the dynamic interactions between the drug, the host, and the parasite. frontiersin.orgfrontiersin.orgcabidigitallibrary.orgmdpi.com Melarsen oxide's mechanism involves binding to sulfhydryl groups on proteins, making proteomics a relevant tool for identifying directly targeted proteins. wikipedia.orgwikidoc.orgrsc.org Metabolomics can reveal perturbations in metabolic pathways within the parasite and the host upon exposure to this compound, offering insights into the drug's effects on cellular energy production and redox balance. frontiersin.orggla.ac.ukuga.edumdpi.com For instance, studies have shown that this compound can alter the levels of glycolytic intermediates and perturb methionine metabolism in Trypanosoma brucei. gla.ac.ukuga.edu
Genomics and Transcriptomics for Resistance Marker Discovery
Genomics and transcriptomics provide insights into the genetic basis of drug resistance and the changes in gene expression that occur in resistant parasites. frontiersin.orggla.ac.ukmdpi.com Comparative genomics and transcriptomics studies on this compound-resistant Trypanosoma brucei strains have identified genetic alterations and differential gene expression associated with resistance. nih.gov Mutations or deletions in genes encoding transporters, such as the aminopurine transporter AT1 and the aquaglyceroporin AQP2, have been linked to reduced uptake of this compound and cross-resistance to other drugs like pentamidine (B1679287). nih.govnih.govacs.orgfrontiersin.org Transcriptomic analysis can reveal changes in the expression of genes involved in drug metabolism, transport, or target modification in resistant parasites. nih.gov
High-Throughput Screening for Novel Modulators of this compound Activity
High-throughput screening (HTS) involves rapidly testing large libraries of compounds for a specific biological activity. While this compound itself is a known trypanocide, HTS can be employed to identify novel compounds that modulate its activity, such as compounds that enhance its efficacy, reduce toxicity, or overcome resistance. HTS can also be used to screen for inhibitors of targets known to be crucial for this compound's action or involved in resistance mechanisms, such as trypanothione (B104310) reductase or specific transporters. uni-bielefeld.deresearchgate.netacs.org
Computational Chemistry and In Silico Modeling
Computational chemistry and in silico modeling techniques provide powerful tools for studying molecular interactions, predicting biological activities, and designing new compounds without the need for extensive experimental work. riken.jpnaiss.senih.gov These methods are particularly useful for understanding how this compound interacts with its targets and for exploring modifications that could lead to improved drug properties.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecular target (receptor). openaccessjournals.comfrontiersin.orgnih.govscielo.sa.cr Molecular dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the dynamics of the interaction. naiss.seopenaccessjournals.comfrontiersin.orgnih.govscielo.sa.cr These techniques can be applied to study the binding of this compound to its primary targets like trypanothione reductase or to investigate its interaction with transporter proteins involved in its uptake or efflux. researchgate.netresearchgate.net By analyzing the binding modes and interaction energies, researchers can gain a better understanding of the molecular basis of this compound's activity and how mutations in the target or transporter might affect binding.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of compounds to their biological activity. nih.govwikipedia.orgmdpi.commdpi.com By analyzing a series of compounds with known structures and activities, QSAR models can identify structural features that are important for activity and predict the activity of new, untested compounds. nih.govwikipedia.orgmdpi.commdpi.com QSAR can be used in this compound research to explore how modifications to the this compound structure might affect its trypanocidal activity or its interaction with specific targets. nih.govwikipedia.orgmdpi.com This can guide the design and synthesis of novel melaminophenyl arsenicals with potentially improved efficacy or reduced toxicity. QSAR models utilize various molecular descriptors to represent the chemical structure and physicochemical properties of the compounds. nih.govwikipedia.orgmdpi.com
Interactive Data Table Example (Illustrative - actual data would depend on specific research findings):
| Research Methodology | Application in this compound Studies | Key Findings/Insights |
| Proteomics | Target identification | Identification of proteins with reactive thiols binding this compound. rsc.org |
| Metabolomics | Pathway perturbation analysis | Alterations in glycolytic intermediates and methionine metabolism in T. brucei. gla.ac.ukuga.edu |
| Genomics | Resistance gene discovery | Identification of mutations/deletions in transporter genes (AT1, AQP2). nih.govnih.gov |
| Transcriptomics | Differential gene expression | Changes in expression of genes related to drug transport and metabolism in resistant strains. nih.gov |
| Molecular Docking | Target binding prediction | Prediction of binding modes and affinity to trypanothione reductase. researchgate.netresearchgate.net |
| Molecular Dynamics | Binding stability and dynamics | Simulation of complex stability and conformational changes upon binding. frontiersin.orgnih.gov |
| QSAR | Activity prediction & design guidance | Correlation of structural features with trypanocidal activity. nih.govwikipedia.orgmdpi.com |
Future Directions and Research Gaps in Melarsen Oxide Investigation
Addressing Persistent Challenges of Drug Resistance
Drug resistance remains a major hurdle in the effective treatment of HAT with melarsen (B1215594) oxide. researchgate.nettaylorandfrancis.com Research indicates that resistance to melarsen oxide and other melaminophenyl arsenicals is often linked to reduced drug uptake by the trypanosomes. nih.govresearchgate.netresearchgate.netresearchgate.net A key mechanism involves alterations in the P2 adenosine (B11128) transporter (TbAT1), which facilitates the uptake of this compound into the parasite. cambridge.orgnih.govresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netfrontiersin.org Loss of function or mutations in the gene encoding this transporter can lead to decreased intracellular accumulation of the drug, thereby conferring resistance. researchgate.netresearchgate.netfrontiersin.org
Furthermore, overexpression of the ABC transporter, MRPA, has been implicated in increased efflux of the this compound-trypanothione adduct (Mel T), another mechanism contributing to resistance. nih.govresearchgate.netresearchgate.net Mel T is formed when this compound binds to trypanothione (B104310), a crucial thiol in trypanosomes. patsnap.comnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net
Future research needs to focus on a more comprehensive understanding of the genetic and molecular basis of this compound resistance in field isolates of Trypanosoma brucei. researchgate.netresearchgate.net While the role of TbAT1 is established, the potential involvement of other transporters or resistance mechanisms warrants further investigation. nih.govnih.gov Studies exploring the interplay between drug uptake, intracellular detoxification (involving trypanothione), and efflux mechanisms are crucial for developing strategies to circumvent resistance. nih.govresearchgate.netresearchgate.net
Development of Less Toxic and More Efficacious Derivatives
The significant toxicity associated with melarsoprol (B1676173), the prodrug of this compound, underscores the need for developing less toxic yet equally or more efficacious arsenical compounds. researchgate.nettaylorandfrancis.comcambridge.org this compound itself has shown promise in animal models, demonstrating efficacy in both acute and central nervous system infections. researchgate.netresearchgate.netnih.gov However, the inherent toxicity of arsenical compounds remains a concern.
Research into modifying the structure of this compound to reduce its reactivity with host proteins while maintaining or enhancing its trypanocidal activity is an important future direction. researchgate.netpatsnap.com The development of trivalent arsenical derivatives, similar to this compound, has shown high activity against T.brucei in vitro. researchgate.net Exploring novel chemical scaffolds that retain the essential pharmacophore for targeting trypanothione or other vital parasite pathways, but with improved selectivity, is a key research gap. patsnap.comnih.govresearchgate.net
Elucidating Undiscovered Cellular Targets and Pathways
While this compound is known to target trypanothione reductase and inhibit glycolytic enzymes by binding to thiol groups, its complete molecular mechanism of action is still not fully understood. patsnap.comwikipedia.orgnih.govnih.gov Research suggests that this compound interferes with thiamine (B1217682) metabolism in Schizosaccharomyces pombe, highlighting potential interactions with other cellular processes. nih.govnih.gov
Further research is needed to comprehensively identify all cellular targets and pathways affected by this compound in Trypanosoma brucei. patsnap.comnih.govnih.gov This includes investigating its effects on DNA synthesis and cell cycle progression, as suggested by some studies. nih.gov A deeper understanding of these interactions could reveal new targets for combination therapies or inspire the design of derivatives with improved specificity and efficacy.
Exploring Novel Delivery Systems to Improve Therapeutic Index
Improving the therapeutic index of this compound requires exploring novel delivery systems that can enhance its accumulation within the parasite while minimizing exposure to host tissues. nih.gov Although this compound has shown some penetration across the blood-brain barrier in rodent models, achieving sufficient and sustained therapeutic concentrations in the central nervous system without causing significant toxicity remains a challenge. researchgate.netnih.gov
Research into nanoparticle-based delivery systems or other encapsulation strategies could potentially improve the pharmacokinetics and pharmacodynamics of this compound. nih.gov Such systems might allow for targeted delivery to infected tissues, controlled release of the drug, and reduced systemic toxicity. nih.gov While research on nanomaterial-based drug delivery systems is being explored for other diseases like melanoma, its application to deliver arsenical compounds for trypanosomiasis treatment represents a research gap. nih.gov
Integration of Basic Science Findings into Translational Research
Translating basic science findings regarding this compound's mechanisms of action, resistance, and potential new targets into clinically applicable strategies is a critical future direction. While in vitro and animal studies provide valuable insights, their findings need to be validated in relevant models and ultimately in human trials. researchgate.netnih.gov
Integrating knowledge about transporter function, resistance mechanisms, and potential less toxic derivatives into the development of improved treatment regimens or novel drug candidates is essential. researchgate.nettaylorandfrancis.comnih.govresearchgate.netresearchgate.netresearchgate.net This includes exploring combination therapies that might synergize with this compound or its derivatives, potentially allowing for lower doses and reduced toxicity. frontiersin.orgoup.comresearchgate.net Bridging the gap between laboratory research and clinical application is crucial for the future utility of this compound or related compounds in combating HAT. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. How can researchers determine the molecular structure and empirical formula of Melarsen oxide experimentally?
- Methodology :
- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to identify functional groups (e.g., arsenoso group, triazine ring) and bonding patterns. For example, the As=O bond in this compound produces a distinct IR absorption band .
- Mass Spectrometry (MS) : Determine molecular weight (292.13 g/mol) via high-resolution MS to confirm the molecular formula C₉H₉AsN₆O .
- Elemental Analysis : Quantify elemental composition (e.g., arsenic content) using inductively coupled plasma mass spectrometry (ICP-MS) to validate purity .
Q. What are the primary synthetic routes for this compound, and how are intermediates characterized?
- Methodology :
- Synthesis via Friedheim’s Method : React melamine derivatives with phenylarsonous acid precursors under controlled pH and temperature. Monitor reaction progression using thin-layer chromatography (TLC) .
- Intermediate Characterization : Isolate intermediates (e.g., melarsen) via column chromatography and verify structures using X-ray crystallography or NMR .
- Yield Optimization : Adjust stoichiometry and solvent systems (e.g., aqueous ethanol) to improve reaction efficiency .
Q. How can researchers validate the purity and identity of synthesized this compound batches?
- Methodology :
- HPLC-Purity Checks : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Compare retention times with reference standards .
- Melting Point Analysis : Confirm identity by comparing observed melting points with literature values (decomposes at ~200°C) .
- Elemental Analysis : Cross-check arsenic and nitrogen content against theoretical values .
Advanced Research Questions
Q. What experimental strategies are used to investigate this compound’s interaction with trypanosomal enzymes (e.g., trypanothione reductase)?
- Methodology :
- Enzyme Inhibition Assays : Measure IC₅₀ values via spectrophotometric assays using recombinant trypanothione reductase. Monitor NADPH oxidation rates in the presence of this compound .
- Crystallographic Studies : Co-crystallize the enzyme with this compound to resolve binding modes at the active site. Use synchrotron radiation for high-resolution data .
- Computational Docking : Perform molecular dynamics simulations to predict binding affinities and guide mutagenesis studies .
Q. How do researchers address contradictory data on this compound resistance in Trypanosoma brucei strains?
- Methodology :
- Comparative Genomics : Sequence resistant vs. susceptible strains to identify mutations in transporter genes (e.g., TbAT1). Validate via CRISPR-Cas9 knock-in/knock-out models .
- Metabolomic Profiling : Use LC-MS to compare intracellular arsenic accumulation in resistant strains, correlating with efflux pump activity .
- Cross-Resistance Studies : Test susceptibility to this compound analogs (e.g., melarsoprol) to identify shared resistance mechanisms .
Q. What advanced analytical techniques are employed to study this compound’s stability under physiological conditions?
- Methodology :
- Degradation Kinetics : Incubate this compound in simulated biological fluids (pH 7.4, 37°C) and quantify degradation products via UPLC-QTOF-MS .
- Redox Profiling : Use cyclic voltammetry to assess oxidation-reduction behavior, particularly the stability of the As(III) center .
- Stability-Indicating Assays : Develop validated HPLC methods to monitor decomposition under light, heat, and humidity .
Data Presentation and Reproducibility
Q. How should researchers design tables to present this compound’s physicochemical and pharmacological data?
- Guidelines :
- Standardized Tables : Include columns for parameter (e.g., logP, solubility), method (e.g., shake-flask), and result (e.g., 0.5 mg/mL in water). Use footnotes for non-standard abbreviations .
- Supplementary Data : Upload raw spectral data (e.g., NMR peaks, MS spectra) as supplemental files with detailed metadata .
Q. What statistical approaches resolve contradictions in this compound’s toxicity profiles across studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
